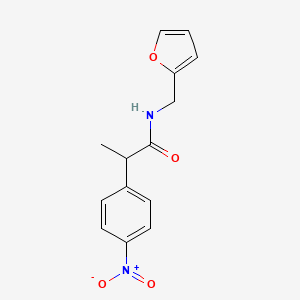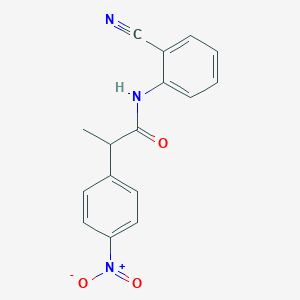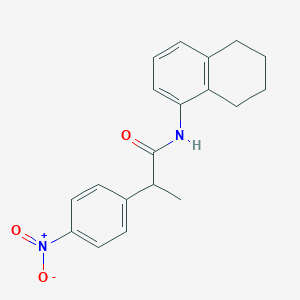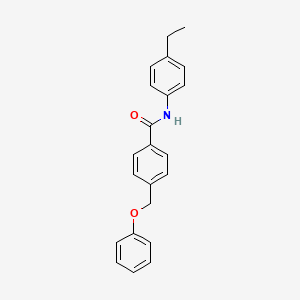![molecular formula C28H30ClN3O3 B4077838 3-(benzyloxy)-N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]benzamide](/img/structure/B4077838.png)
3-(benzyloxy)-N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]benzamide
Overview
Description
3-(benzyloxy)-N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core, substituted with benzyloxy and piperazinyl groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the benzyloxy and piperazinyl groups through nucleophilic substitution and coupling reactions. Common reagents used in these reactions include benzyloxy chloride, piperazine derivatives, and chlorinated benzene compounds. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper salts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(benzyloxy)-N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as hydrogen gas or sodium borohydride, and electrophiles like nitric acid or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzaldehyde or benzoic acid derivatives, while reduction of nitro groups results in amines .
Scientific Research Applications
3-(benzyloxy)-N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(benzyloxy)-N-[4-(4-chlorophenyl)piperazin-1-yl]benzamide
- 3-(benzyloxy)-N-[4-(4-methoxyphenyl)piperazin-1-yl]benzamide
- 3-(benzyloxy)-N-[4-(4-fluorophenyl)piperazin-1-yl]benzamide
Uniqueness
3-(benzyloxy)-N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]benzamide is unique due to the presence of the butanoylpiperazinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets .
Properties
IUPAC Name |
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30ClN3O3/c1-2-7-27(33)32-16-14-31(15-17-32)26-13-12-23(19-25(26)29)30-28(34)22-10-6-11-24(18-22)35-20-21-8-4-3-5-9-21/h3-6,8-13,18-19H,2,7,14-17,20H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXDMQYJSIXARM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B4077767.png)
![1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate](/img/structure/B4077769.png)

amine oxalate](/img/structure/B4077783.png)
![2-(benzylthio)-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide](/img/structure/B4077797.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-biphenylcarboxamide](/img/structure/B4077804.png)
![2-[2-(4-chlorophenoxy)ethyl]-3,4-dihydro-1H-isoquinoline;hydrochloride](/img/structure/B4077811.png)
![2-chloro-N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-nitrobenzamide](/img/structure/B4077821.png)
![1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}azepane oxalate](/img/structure/B4077826.png)



![3,4,5-triethoxy-N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4077865.png)
![1-[3-(2-Butan-2-ylphenoxy)propyl]azepane;oxalic acid](/img/structure/B4077866.png)
